![molecular formula C18H16F5N3O2 B13474432 3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13474432.png)
3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[211]hexan-4-yl]-1H-pyrazole-4-carboxamide is a complex organic compound characterized by the presence of multiple fluorine atoms and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[211]hexan-4-yl]-1H-pyrazole-4-carboxamide typically involves multiple stepsCommon reagents used in these reactions include methyl hydrazine, triethyl orthoformate, and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Large-scale synthesis often requires the use of specialized equipment and conditions, such as controlled temperatures and pressures, to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(Difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antifungal or antibacterial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole ring and difluoromethyl group but lacks the trifluorophenyl and oxabicyclohexane groups.
Benzovindiflupyr: Another pyrazole-based compound used as a fungicide.
Uniqueness
3-(Difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide is unique due to its combination of multiple fluorine atoms and a complex bicyclic structure.
Properties
Molecular Formula |
C18H16F5N3O2 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H16F5N3O2/c1-17-6-18(7-17,14(28-17)8-3-10(19)12(21)11(20)4-8)24-16(27)9-5-26(2)25-13(9)15(22)23/h3-5,14-15H,6-7H2,1-2H3,(H,24,27) |
InChI Key |
JHTVJYYFWNGVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)C3=CC(=C(C(=C3)F)F)F)NC(=O)C4=CN(N=C4C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


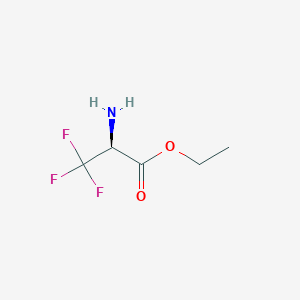
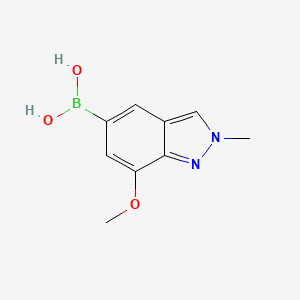
![Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid](/img/structure/B13474361.png)
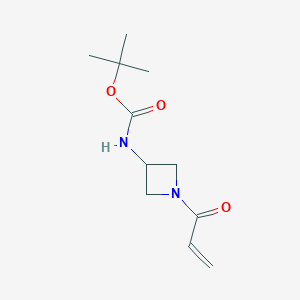

![[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B13474364.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)
![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)
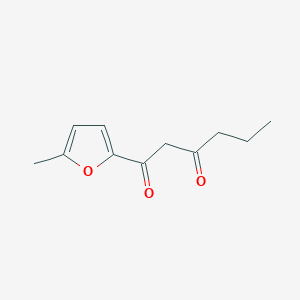
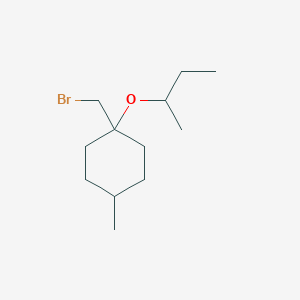
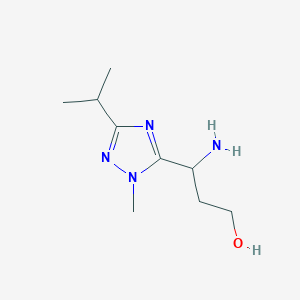

![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)

